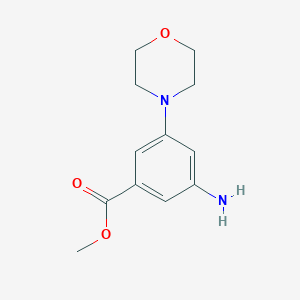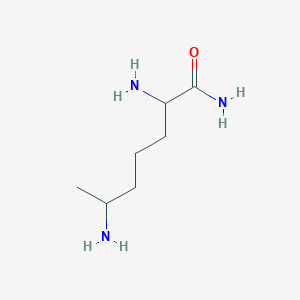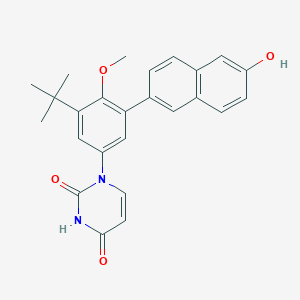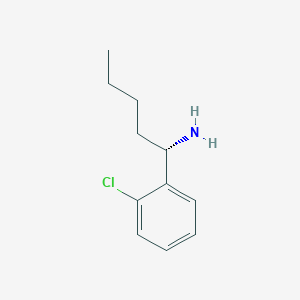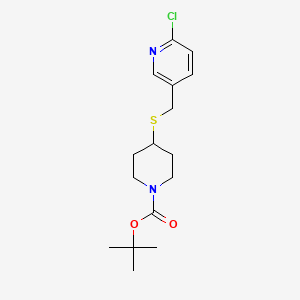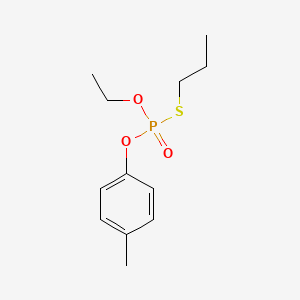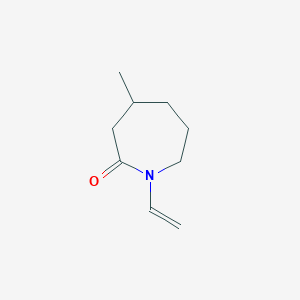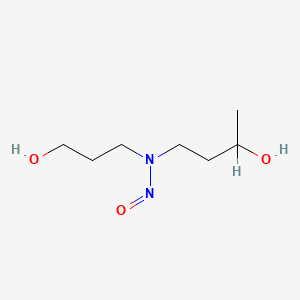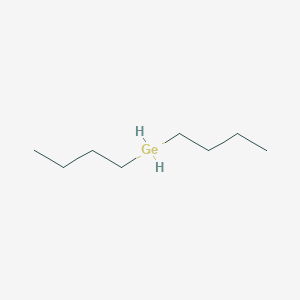
Dibutylgermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Dibutylgermane can be synthesized through the reaction of germanium tetrachloride with butyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
GeCl4+4BuLi→GeBu2+4LiCl
where Bu represents the butyl group. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings.
化学反応の分析
Types of Reactions: Dibutylgermane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibutylgermanium oxide.
Reduction: It can be reduced to form germanium hydrides.
Substitution: this compound can participate in substitution reactions where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Dibutylgermanium oxide.
Reduction: Germanium hydrides.
Substitution: Various organogermanium compounds depending on the substituent introduced.
科学的研究の応用
Dibutylgermane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties
作用機序
The mechanism by which dibutylgermane exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, potentially altering their function. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
類似化合物との比較
- Tri-n-butylgermane
- Tetra-n-butylgermane
- Dibutylgermanium dichloride
- Dibutylgermanium oxide
Comparison: Dibutylgermane is unique due to its specific structure and reactivity. Compared to tri-n-butylgermane and tetra-n-butylgermane, this compound has fewer butyl groups, which affects its reactivity and physical properties. Dibutylgermanium dichloride and dibutylgermanium oxide are derivatives of this compound, with different functional groups that impart distinct chemical behaviors .
特性
分子式 |
C8H20Ge |
|---|---|
分子量 |
188.87 g/mol |
IUPAC名 |
dibutylgermane |
InChI |
InChI=1S/C8H20Ge/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3 |
InChIキー |
LYDMUSGVFPJYPG-UHFFFAOYSA-N |
正規SMILES |
CCCC[GeH2]CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
